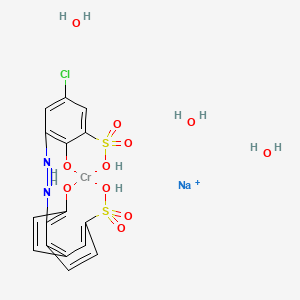

Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) is a complex compound with the molecular formula C16H13ClCrN2O11S2Na and a molecular weight of 587.90 g/mol. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyeing and pigmentation processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) typically involves the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine followed by coupling with 6-hydroxynaphthalene-2-sulfonic acid. The resulting azo compound is then complexed with chromium and sodium ions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality and performance of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

Reduction: Reduction reactions can alter the azo group, affecting the compound’s color properties.

Substitution: The sulfonic acid groups can undergo substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of chromium, while reduction can lead to the formation of amines from the azo group.

Wissenschaftliche Forschungsanwendungen

Dye Industry

Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) is predominantly used as a dyeing agent due to its vibrant color and stability.

Key Uses :

- Textile Dyeing : It serves as a coloring agent for textiles, providing bright hues and excellent fastness properties.

- Paper Industry : Utilized in the production of colored papers and cardboards.

Analytical Chemistry

The compound is employed in various analytical techniques, particularly in spectrophotometry.

Applications :

- Colorimetric Analysis : It is used as a reagent for detecting certain metal ions through color change reactions, allowing for quantitative analysis.

Biological Research

Recent studies indicate potential applications in biological systems, particularly in understanding cellular processes.

Research Findings :

- Cell Staining : The compound has been explored for staining cellular components, aiding in microscopy and histological studies.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the application of sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) in textile dyeing demonstrated its effectiveness in producing bright, long-lasting colors on cotton fabrics. The results indicated that the dye exhibited high wash and light fastness compared to conventional dyes .

Case Study 2: Metal Ion Detection

In an analytical chemistry application, sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) was used to detect trace amounts of lead ions in water samples. The colorimetric method developed showed a linear response within the concentration range of 0.01 to 1.0 mg/L, making it a viable option for environmental monitoring .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Dye Industry | Textile dyeing | Bright colors, excellent fastness |

| Paper coloring | Enhanced aesthetic appeal | |

| Analytical Chemistry | Colorimetric analysis for metal ions | Sensitive detection capabilities |

| Biological Research | Cell staining | Improved visualization in microscopy |

Wirkmechanismus

The mechanism of action of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) involves its interaction with various molecular targets and pathways. The azo group can participate in electron transfer reactions, while the chromate component can interact with biological molecules, potentially leading to oxidative stress or other biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-)

- Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(2-)

- Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(3-)

Uniqueness

The uniqueness of Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-) lies in its specific combination of azo and chromate groups, which confer distinct color properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for various applications.

Biologische Aktivität

Sodium triaqua(5-((5-chloro-2-hydroxy-3-sulphophenyl)azo)-6-hydroxynaphthalene-2-sulphonato(4-))chromate(1-) is a complex chromate compound with the molecular formula C16H17ClCrN2NaO11S2 and a molecular weight of 587.9 g/mol. This compound is primarily used in research settings and is not intended for therapeutic applications in humans or animals . The compound's unique structure includes a chromate ion coordinated with a triaqua complex, which enhances its potential biological activities.

Antioxidant Properties

Research indicates that compounds containing chromate can exhibit significant antioxidant activities. In various studies, chromate complexes have shown the ability to scavenge free radicals, which are implicated in oxidative stress and related diseases. For instance, compounds similar to sodium triaqua chromate have been evaluated for their antioxidant capabilities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the capacity of a compound to reduce oxidized substrates, thereby indicating its potential as an antioxidant .

Antiproliferative Effects

Sodium triaqua chromate has been investigated for its antiproliferative effects on various cancer cell lines. Studies have demonstrated that certain chromate compounds can inhibit cell growth by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways associated with proliferation. For example, in vitro studies have shown that chromate complexes can induce cytotoxicity in cancer cells, suggesting their potential role in cancer therapy .

Anti-inflammatory Activity

In addition to its antioxidant and antiproliferative properties, sodium triaqua chromate has been noted for its anti-inflammatory effects. Research has indicated that certain azo compounds can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are involved in the inflammatory response. The inhibition of these enzymes may contribute to the compound's overall therapeutic potential against inflammatory diseases .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of sodium triaqua chromate using DPPH and ORAC assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its effectiveness as an antioxidant agent. The IC50 value obtained was comparable to known antioxidants, suggesting its potential application in formulations aimed at reducing oxidative stress .

Case Study 2: Antiproliferative Effects on Cancer Cells

Another research project focused on evaluating the antiproliferative effects of sodium triaqua chromate on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial cytotoxicity at higher concentrations. Mechanistic studies revealed that sodium triaqua chromate induced apoptosis through the activation of caspase pathways .

Summary of Findings

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH | Significant reduction in radicals; IC50 comparable to known antioxidants |

| Antiproliferative | MCF-7 Cell Viability | Dose-dependent decrease in viability; induction of apoptosis |

| Anti-inflammatory | COX/LO Inhibition | Significant inhibition observed; potential therapeutic implications |

Eigenschaften

CAS-Nummer |

83863-37-0 |

|---|---|

Molekularformel |

C16H17ClCrN2NaO11S2+ |

Molekulargewicht |

587.9 g/mol |

IUPAC-Name |

sodium;5-[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid;chromium;trihydrate |

InChI |

InChI=1S/C16H11ClN2O8S2.Cr.Na.3H2O/c17-9-6-12(16(21)14(7-9)29(25,26)27)18-19-15-11-3-2-10(28(22,23)24)5-8(11)1-4-13(15)20;;;;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;;3*1H2/q;;+1;;; |

InChI-Schlüssel |

PVURUXKRKRGDOY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)C=C1S(=O)(=O)O.O.O.O.[Na+].[Cr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.